Imidazo[1,2-b]pyridazine-6-carboxamide

Lipophilicity Pharmacokinetics Physicochemical Properties

Lead optimization often stalls due to high lipophilicity, causing poor oral bioavailability. Imidazo[1,2-b]pyridazine-6-carboxamide solves this with an intrinsically low XLogP (-0.5) and a proven >1 µM plasma level in mice after a 2 mg/kg oral dose. - Enables oral kinase inhibitors without extensive property optimization. - Validated against CDK, MNK, AKT, and adenosine receptors; also enables allosteric targeting (cf. BAY 1125976, AKT1/2 IC50 5.2 nM). - Primary carboxamide handle allows one-step amide library synthesis, cutting cost per compound. Choose this scaffold to avoid costly re-synthesis and accelerate parallel kinase/GPCR programs.

Molecular Formula C7H6N4O
Molecular Weight 162.15 g/mol
CAS No. 159045-50-8
Cat. No. B132018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-b]pyridazine-6-carboxamide
CAS159045-50-8
SynonymsImidazo[1,2-b]pyridazine-6-carboxamide (9CI)
Molecular FormulaC7H6N4O
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN2N=C1C(=O)N
InChIInChI=1S/C7H6N4O/c8-7(12)5-1-2-6-9-3-4-11(6)10-5/h1-4H,(H2,8,12)
InChIKeyXAJFVAXIKGCIMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-b]pyridazine-6-carboxamide (CAS 159045-50-8): The Privileged Kinase-Inhibitor Scaffold with Distinct Lipophilic Advantages


Imidazo[1,2-b]pyridazine-6-carboxamide is a fused heterocyclic core scaffold featuring a 5,6-bicyclic ring system with a primary carboxamide at the 6-position. Its molecular formula is C₇H₆N₄O, with a molecular weight of 162.15 g/mol [1]. This scaffold is the cornerstone of numerous potent and selective kinase inhibitors [2], with validated activity against CDK, MNK, AKT, and adenosine receptor families [3]. Unlike its direct structural isomer, imidazo[1,2-a]pyridine-6-carboxamide, the imidazo[1,2-b]pyridazine core exhibits measurably lower lipophilicity and a divergent structure-activity relationship (SAR), which has directly enabled superior pharmacokinetic profiles in preclinical studies [2].

Why Imidazo[1,2-b]pyridazine-6-carboxamide Cannot Be Swapped with Imidazo[1,2-a]pyridine or Other Fused Heterocyclic Carboxamides


Generic substitution with other fused heterocyclic carboxamide building blocks—particularly imidazo[1,2-a]pyridine-6-carboxamide—is not credible due to fundamental differences in physicochemical properties and target engagement. A direct head-to-head study demonstrated that while individual compounds from each series could achieve similar CDK activity, the underlying SAR was significantly different, and the scaffold change to imidazo[1,2-b]pyridazine resulted in a less lipophilic profile [1]. This disparity in lipophilicity and binding mode means that a compound optimized on the imidazo[1,2-a]pyridine core cannot be simply translated to the imidazo[1,2-b]pyridazine core without extensive re-optimization of both potency and pharmacokinetics. For procurement, choosing the correct scaffold from the outset is critical to avoid costly re-synthesis and failed lead-optimization campaigns.

Quantitative Evidence Guide for Imidazo[1,2-b]pyridazine-6-carboxamide: Comparator-Based Differential Performance Data


Reduced Lipophilicity vs. Imidazo[1,2-a]pyridine Scaffold Drives Superior Oral Bioavailability Potential

A direct scaffold comparison study revealed that the imidazo[1,2-b]pyridazine series is less lipophilic than the analogous imidazo[1,2-a]pyridine series [1]. The core scaffold itself has an XLogP3-AA of -0.5 [2], compared to an XLogP3 of approximately 0.8 for the analogous imidazo[1,2-a]pyridine-6-carboxamide core [3]. This difference is a key driver for improved oral bioavailability, as demonstrated by the identification of a potent and selective imidazo[1,2-b]pyridazine CDK2 inhibitor achieving plasma concentrations of more than 1 µM following a 2 mg/kg oral dose in mice [1].

Lipophilicity Pharmacokinetics Physicochemical Properties Scaffold Optimization

Divergent Binding Mode and SAR vs. Imidazo[1,2-a]pyridine Scaffold Confirmed by Co-Crystal Structures

Protein-inhibitor co-crystal structures confirmed that the imidazo[1,2-b]pyridazine core binds in a different mode compared to its imidazo[1,2-a]pyridine counterpart [1]. The study explicitly states: 'Although several equivalent compounds from these two series have similar structure and show similar CDK activity, the SAR of the two series differs significantly.' This means that optimization of one scaffold cannot be used to predict activity or selectivity patterns for the other, providing a unique patent and chemical space protected from the prior art of the imidazo[1,2-a]pyridine series.

X-ray Crystallography Binding Mode SAR CDK2

Clinical-Stage Asset BAY 1125976 Derived from This Scaffold Shows Nanomolar Potency and High Selectivity for AKT1/2 vs. Other Kinase Scaffolds

The derivative BAY 1125976, which is built directly on the imidazo[1,2-b]pyridazine-6-carboxamide scaffold, is a highly potent allosteric AKT1/2 inhibitor that advanced to a Phase 1 clinical trial for advanced solid tumors (NCT01915576) [1]. It inhibits AKT1 with an IC₅₀ of 5.2 nM and AKT2 with 18 nM at 10 µM ATP, while being 86-fold less potent against AKT3 (IC₅₀ = 427 nM) . In a panel of 227 kinases, it showed minimal off-target activity, underscoring the selectivity achievable with this scaffold . This level of selectivity and potency is a direct result of the unique allosteric binding pocket formed by the kinase and PH domain interaction, a feature not commonly accessible by other carboxamide-linked heterocyclic scaffolds.

Kinase Selectivity AKT Inhibitor Clinical Candidate Cancer

Broad Target-Class Versatility: Potent Activity Across Kinase and GPCR Families Demonstrated for Derivatives

The versatility of the imidazo[1,2-b]pyridazine-6-carboxamide scaffold is unparalleled among single-heterocycle building blocks. Derivatives with this core have been optimized to potently inhibit targets across distinct protein families. For example, a derivative from patent US10214545 achieved an IC₅₀ of 2.60 nM against MNK1 [1], while a derivative from patent US20240083904 exhibited a Ki of 0.680 nM against the adenosine A2a receptor [2]. This contrasts sharply with other fused carboxamide scaffolds like pyrazolo[1,5-a]pyrimidine-3-carboxamide, which are more narrowly associated with specific kinases and lack equivalent GPCR-directed patent literature.

Multitarget Kinase Inhibitor GPCR Antagonist Versatility

Established Synthetic Tractability: High-Yielding Amide Coupling at 6-Position Carboxamide Facilitates Rapid Library Synthesis

The 6-carboxamide handle on the imidazo[1,2-b]pyridazine core provides a convergent, single-step synthetic diversification point for late-stage functionalization [1]. This is in contrast to some other fused heterocyclic cores, which may require multi-step sequences to install equivalent functional handles, leading to lower overall yields. A recent study demonstrated the synthesis of fifteen novel amide derivatives of this scaffold in one step from the corresponding carboxylic acid with good to excellent yields [2], confirming the efficiency and reliability of this chemistry.

Synthetic Chemistry Amide Coupling Library Synthesis Derivatization

Best Research and Industrial Application Scenarios for Imidazo[1,2-b]pyridazine-6-carboxamide


Kinase Inhibitor Lead Generation Where Low Lipophilicity and Oral Bioavailability Are Required

For programs targeting intracellular kinases where oral bioavailability is a lead optimization goal, this scaffold is the superior starting point. The evidence of low XLogP (-0.5) and demonstrated >1 µM plasma levels in mice after a 2 mg/kg oral dose [1] directly addresses the common pitfall of high lipophilicity leading to poor ADME profiles. This is a critical advantage over the more lipophilic imidazo[1,2-a]pyridine scaffold.

Allosteric Kinase Inhibitor Design for AKT, CDK, and MNK Targets

The scaffold's ability to target allosteric pockets is validated by the clinical candidate BAY 1125976, which binds an allosteric pocket formed by the kinase and PH domain of AKT1/2 with an IC₅₀ of 5.2 nM . This provides a direct template for medicinal chemists developing novel allosteric inhibitors, a strategy that is often superior to ATP-competitive inhibition for achieving high selectivity.

Dual-Superfamily Drug Discovery Programs Targeting Both Kinases and GPCRs

For organizations looking to maximize the return on their building block investment, the documented activity of the imidazo[1,2-b]pyridazine-6-carboxamide core against both kinases (MNK1 IC₅₀ = 2.60 nM) and GPCRs (Adenosine A2a Ki = 0.680 nM) [2] makes it a uniquely versatile tool. A single procurement can support parallel projects across multiple target classes, reducing chemical inventory and expediting project initiation.

Cost-Effective Large-Scale Library Synthesis via Late-Stage Diversification

The primary carboxamide handle enables efficient, high-yielding late-stage diversification, as evidenced by the one-step synthesis of a 15-member amide library [3]. This synthetic tractability is a significant procurement consideration; choosing a scaffold that simplifies library production can reduce the cost per compound by eliminating multi-step synthetic routes, which is particularly important for high-throughput screening campaigns.

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